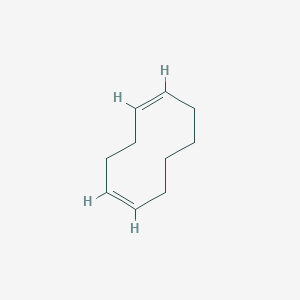
Cyclodeca-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodeca-1,5-diene: is a cyclic hydrocarbon with the molecular formula C10H16 . It is characterized by the presence of two double bonds located at the 1 and 5 positions within a ten-membered ring. This compound exists in different isomeric forms, including the (E,Z)- and (Z,E)- configurations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclodeca-1,5-diene can be synthesized through various methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction produces this compound along with vinylcyclohexene as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound often involves the selective hydrogenation of trans,cis-Cyclodeca-1,5-diene to cis-cyclodecene. This process achieves high selectivity and conversion rates .
Análisis De Reacciones Químicas
Types of Reactions: Cyclodeca-1,5-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: The compound can be reduced to form cyclodecane.
Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as peracids or ozone are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Epoxides and alcohols.
Reduction: Cyclodecane.
Substitution: Halogenated cyclodecadienes.
Aplicaciones Científicas De Investigación
Cyclodeca-1,5-diene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclodeca-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make it reactive towards electrophiles and nucleophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions it undergoes.
Comparación Con Compuestos Similares
1,5-Cyclooctadiene: A smaller cyclic diene with similar reactivity but different ring size and properties.
Cyclodeca-1,5-diene: Another isomer with different spatial arrangement of double bonds.
Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical and physical properties compared to smaller or larger cyclic dienes. Its ability to undergo selective reactions and form a variety of products makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
10573-77-0 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(1Z,5Z)-cyclodeca-1,5-diene |
InChI |
InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |
Clave InChI |
RDAFFINKUCJOJK-NQOXHWNZSA-N |
SMILES |
C1CCC=CCCC=CC1 |
SMILES isomérico |
C1C/C=C\CC/C=C\CC1 |
SMILES canónico |
C1CCC=CCCC=CC1 |
Sinónimos |
(1E,5E)-1,5-Cyclodecadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















